
3-Methylthiazolidine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiazolidine-2,4-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in its structure enhances its reactivity and potential for forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiazolidine-2,4-dithione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylthiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in its structure, which make it highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which exhibit enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
3-Methylthiazolidine-2,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it valuable in biological research.
Medicine: Due to its pharmacological properties, this compound is explored for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new drugs and chemical products
Mecanismo De Acción
The mechanism of action of 3-Methylthiazolidine-2,4-dithione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, it can activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and metabolic processes .
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Shares a similar core structure but lacks the methyl group at the third position.
Thiazolidin-4-one: Another related compound with a slightly different ring structure.
Uniqueness: 3-Methylthiazolidine-2,4-dithione is unique due to the presence of the methyl group at the third position, which enhances its reactivity and pharmacological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C4H5NS3 |
|---|---|
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
3-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 |
Clave InChI |
IWHUHFKFCILDKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)CSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




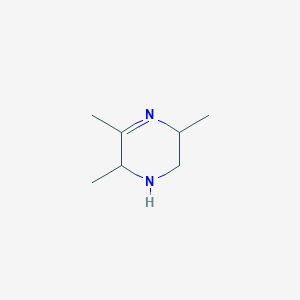
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
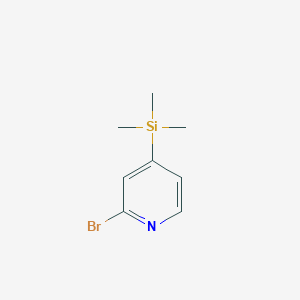

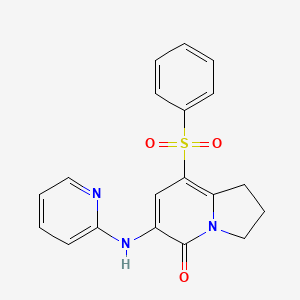
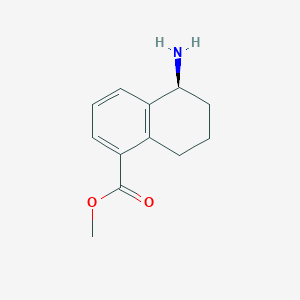

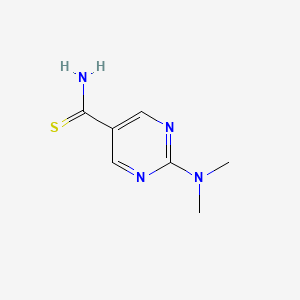

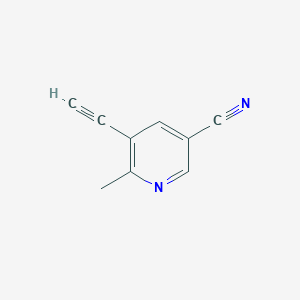
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

